molecular formula C5H9NOS B1252152 3-[(Methylthio)methoxy]propanenitrile

3-[(Methylthio)methoxy]propanenitrile

Cat. No.: B1252152
M. Wt: 131.2 g/mol
InChI Key: BIIYXLIZNQFLAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(Methylthio)methoxy]propanenitrile is an organic compound with the molecular formula C5H9NOS It is a nitrile derivative, characterized by the presence of a cyano group (-CN) attached to a propane backbone, along with a methoxy group (-OCH3) and a methylthio group (-SCH3)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Methylthio)methoxy]propanenitrile can be achieved through several methods. One common approach involves the reaction of 3-chloropropanenitrile with sodium methoxide and methylthiolate. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product with good efficiency.

Another method involves the use of 3-bromopropanenitrile as the starting material, which reacts with sodium methoxide and methylthiolate in a similar manner. The reaction conditions are similar, with the reaction being carried out at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or nickel, can also enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

3-[(Methylthio)methoxy]propanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction of the nitrile group can yield primary amines.

    Substitution: The methoxy and methylthio groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted nitriles, depending on the nucleophile used.

Scientific Research Applications

3-[(Methylthio)methoxy]propanenitrile has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

    Biology: The compound can be used as a probe to study enzyme-catalyzed reactions involving nitriles.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(Methylthio)methoxy]propanenitrile involves its interaction with various molecular targets, depending on the specific application. For example, in biological systems, the nitrile group can undergo hydrolysis to form carboxylic acids, which can then interact with enzymes or receptors. The methoxy and methylthio groups can also participate in various chemical reactions, influencing the overall reactivity and properties of the compound.

Comparison with Similar Compounds

Similar Compounds

    Propanenitrile,3-methoxy-: This compound lacks the methylthio group, making it less reactive in certain chemical reactions.

    Propanenitrile,3-(methylthio)-: This compound lacks the methoxy group, which can affect its solubility and reactivity.

    Propanenitrile,3-ethoxy-: This compound has an ethoxy group instead of a methoxy group, which can influence its chemical properties.

Uniqueness

3-[(Methylthio)methoxy]propanenitrile is unique due to the presence of both methoxy and methylthio groups, which provide a combination of reactivity and solubility properties that are not found in similar compounds. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C5H9NOS

Molecular Weight

131.2 g/mol

IUPAC Name

3-(methylsulfanylmethoxy)propanenitrile

InChI

InChI=1S/C5H9NOS/c1-8-5-7-4-2-3-6/h2,4-5H2,1H3

InChI Key

BIIYXLIZNQFLAZ-UHFFFAOYSA-N

Canonical SMILES

CSCOCCC#N

Synonyms

2-cyanoethyl methylthiomethyl ether

Origin of Product

United States

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